4-Sulfobenzoic acid

Übersicht

Beschreibung

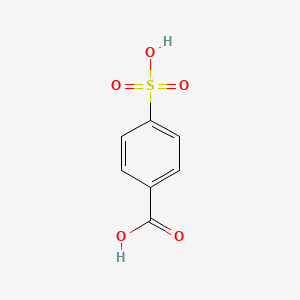

4-Sulfobenzoic acid is a compound with the molecular formula C7H6O5S . It is also known as 4-sulphobenzoic acid and has a ChemSpider ID of 62676 .

Synthesis Analysis

4-Sulfobenzoic acid is a sulfonamide derivative of benzoic acid and is used as a crosslinking reagent in organic synthesis . It is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives .Molecular Structure Analysis

The molecular structure of 4-Sulfobenzoic acid consists of 7 carbon atoms, 6 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 202.184 Da and the monoisotopic mass is 201.993591 Da .Chemical Reactions Analysis

4-Sulfobenzoic acid is used in the synthesis of 4-sulfamoylbenzoyl chloride and isocyanate derivatives . It is also used as a crosslinking reagent in organic synthesis .Physical And Chemical Properties Analysis

4-Sulfobenzoic acid has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 43.4±0.4 cm3, and its index of refraction is 1.612 . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its polar surface area is 100 Å2 and its polarizability is 17.2±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Solar Energy: Enhancing Perovskite Solar Cells

4-Sulfobenzoic acid: plays a crucial role in improving the stability and efficiency of perovskite solar cells (PSCs). It is used as a large-sized organic counter anion in the form of 4-sulfobenzoic acid monopotassium salt (SAMS) , which anchors at grain boundaries to suppress ion migration and passivate defects . This results in increased carrier lifetime, reduced defect density, and enhanced overall performance of PSCs.

Materials Science: Nanocomposite Synthesis

In materials science, 4-Sulfobenzoic acid is utilized as an intercalating compound to facilitate clay exfoliation. This is particularly beneficial in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, where it helps improve the material’s mechanical properties and thermal stability .

Environmental Science: Organosulfur Compound Analysis

4-Sulfobenzoic acid: is significant in environmental science for the study of organosulfur compounds in fine particulate matter (PM2.5). It is involved in secondary formation mechanisms, which are essential for understanding atmospheric chemistry and pollution mitigation strategies .

Analytical Chemistry: Chemical Reagent

In analytical chemistry, 4-Sulfobenzoic acid serves as a reagent for various chemical analyses. Its potassium salt form is used to improve the accuracy and reliability of measurements, particularly in the study of ion migration and defect passivation in PSCs .

Biochemistry: Fluorescent MOFs and Live-Cell Imaging

4-Sulfobenzoic acid: is used in the synthesis of fluorescent metal-organic frameworks (MOFs) for live-cell imaging. These MOFs can be conjugated with anti-cancer drugs for cellular distribution studies and sensing applications .

Industrial Applications: Intercalating Agent

Industrially, 4-Sulfobenzoic acid is employed as an intercalating agent to enhance the properties of polymers. Its role in the production of nanocomposites is vital for developing advanced materials with superior performance characteristics .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Sulfobenzoic acid is the deep-level traps at grain boundaries (GBs) and halide ion migration in perovskite solar cells (PSCs) . These targets are crucial for enhancing the stability and efficiency of PSCs .

Mode of Action

4-Sulfobenzoic acid, in the form of its monopotassium salt (SAMS), acts by suppressing ion migration and passivating defects in planar PSCs . The anions within SAMS can be firmly anchored at GBs due to the strong coordination interaction between C=O and/or S=O at both ends of the bulky anion and undercoordinated Pb2+ and/or halide vacancies, along with the hydrogen bond between –OH and formamidinium . This results in the passivation of both shallow-level and deep-level defects .

Biochemical Pathways

The biochemical pathways affected by 4-Sulfobenzoic acid involve the reduction of defect density, an increase in carrier lifetime, and suppression of ion migration . These changes contribute to enhanced efficiency and stability of PSCs .

Result of Action

The result of 4-Sulfobenzoic acid’s action is an improvement in the efficiency of PSCs. Specifically, the SAMS-modified device delivers a significant improvement in efficiency (22.7%) in comparison with the control device (20.3%) . Furthermore, the unencapsulated modified device demonstrates only little degradation after 1320 hours at 60°C .

Action Environment

The action of 4-Sulfobenzoic acid is influenced by environmental factors such as temperature. For instance, the SAMS-modified device shows minimal degradation even after being subjected to a temperature of 60°C for 1320 hours . This suggests that 4-Sulfobenzoic acid contributes to the thermal stability of PSCs.

Eigenschaften

IUPAC Name |

4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAQOZGATRIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5399-63-3 (mono-potassium salt) | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90979817 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfobenzoic acid | |

CAS RN |

636-78-2 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD9Y82JZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-sulfobenzoic acid?

A1: 4-Sulfobenzoic acid has the molecular formula C7H6O5S and a molecular weight of 202.18 g/mol.

Q2: What are the key spectroscopic characteristics of 4-sulfobenzoic acid?

A2: While specific spectroscopic data is not extensively reported across the provided literature, characteristic peaks in infrared (IR) spectroscopy would correspond to sulfonate (SO3−) and carboxylate (COO−) groups.

Q3: Is 4-sulfobenzoic acid soluble in water? What about other solvents?

A3: 4-sulfobenzoic acid demonstrates good water solubility due to its polar sulfonate and carboxylate groups. Its solubility in other solvents would depend on their polarity, with greater solubility expected in polar organic solvents. []

Q4: Can 4-sulfobenzoic acid act as a catalyst?

A4: Yes, 4-sulfobenzoic acid can act as an efficient Brønsted acid catalyst. It has been successfully employed in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones, a class of compounds with potential pharmaceutical applications. []

Q5: How does defect engineering in UiO-66 using 4-sulfobenzoic acid enhance its catalytic activity?

A5: Introducing 4-sulfobenzoic acid during UiO-66 synthesis increases defect sites within the material's structure. This results in higher Lewis acidity, leading to enhanced catalytic activity, as demonstrated in the isomerization of α-pinene oxide. []

Q6: Have computational methods been used to study 4-sulfobenzoic acid?

A6: Yes, computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations have been employed. For instance, in studying proton conduction mechanisms in a Cu(II) coordination polymer containing 4-sulfobenzoic acid, researchers used these methods to calculate activation energies and visualize proton transfer pathways. []

Q7: How is 4-sulfobenzoic acid employed in the synthesis of Metal-Organic Frameworks (MOFs)?

A7: 4-sulfobenzoic acid acts as an organic linker in constructing MOFs. Its sulfonate and carboxylate groups provide multiple coordination sites for metal ions, leading to diverse framework architectures. These MOFs have shown potential applications in areas such as gas sorption, catalysis, and sensing. [, , , ]

Q8: What is unique about the MOFs constructed using 4-sulfobenzoic acid and lanthanide ions?

A8: These MOFs have shown promising dual functionality, exhibiting both ratiometric fluorescent detection capabilities for benzophenone-like ultraviolet filters and high proton conductivity. This makes them attractive candidates for sensing and energy applications. []

Q9: How does the coordination mode of 4-sulfobenzoic acid influence the properties of resulting materials?

A9: The coordination mode of 4-sulfobenzoic acid, whether through its sulfonate, carboxylate, or both groups, significantly influences the dimensionality and properties of resulting materials. For instance, bridging modes through both groups can lead to the formation of layered structures or 3D networks with varying pore sizes and functionalities. [, , , ]

Q10: Can you provide an example of how 4-sulfobenzoic acid contributes to the properties of a specific material?

A10: In a study on polypyrrole, incorporating 4-sulfobenzoic acid as a dopant led to enhanced electrical conductivity, with values reaching up to 400 S/cm. This was attributed to the improved π-stacking and bipolaron structure induced by the 4-sulfobenzoic acid. []

Q11: What is known about the environmental fate and degradation of 4-sulfobenzoic acid?

A11: Studies have identified 4-sulfobenzoic acid and its isomers (2- and 3-sulfobenzoic acid) as components of ambient fine particulate matter (PM2.5) in urban environments. Research suggests that atmospheric oxidation of phthalic acid, followed by sulfonation, contributes to its formation. []

Q12: Are there any studies on the biodegradation of 4-sulfobenzoic acid?

A12: Yes, research has explored the biodegradation of 4-sulfobenzoic acid by specific bacteria. Clostridium pasteurianum DSM 12136, for instance, can utilize 4-sulfobenzoic acid as its sole sulfur source through a desulfonation process under anaerobic conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)

![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)